6-Fluoro-benzothiazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4FNO2S |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-fluoro-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4FNO2S/c9-4-1-5(8(11)12)7-6(2-4)13-3-10-7/h1-3H,(H,11,12) |
InChI Key |
GNGJOTROCBBLJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)N=CS2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Fluoro Benzothiazole 4 Carboxylic Acid and Analogues
Strategies for Benzothiazole (B30560) Ring Formation
The construction of the benzothiazole nucleus is a cornerstone of the synthesis of 6-fluoro-benzothiazole-4-carboxylic acid. Various strategies have been developed to efficiently form this bicyclic system, often tailored to accommodate the required substitution patterns.
Condensation Reactions with o-Aminothiophenols and Carboxylic Acid Derivatives
A classical and widely employed method for synthesizing the benzothiazole ring involves the condensation of an appropriately substituted o-aminothiophenol with a carboxylic acid or its derivatives. researchgate.netchemistrysteps.com This reaction typically proceeds via the formation of an intermediate thioamide, which then undergoes cyclization and dehydration to yield the benzothiazole ring.
The general mechanism involves the nucleophilic attack of the amino group of the o-aminothiophenol on the carbonyl carbon of the carboxylic acid derivative, followed by the elimination of a water molecule to form a 2-substituted benzothiazoline. Subsequent oxidation or aromatization leads to the final benzothiazole product. A variety of condensing agents and catalysts can be employed to facilitate this transformation, including polyphosphoric acid (PPA), which serves as both a catalyst and a dehydrating agent. researchgate.net
For the synthesis of compounds like this compound, a key precursor would be 4-amino-5-fluoro-2-mercaptobenzoic acid. The condensation of this precursor with a suitable one-carbon synthon, such as formic acid or its orthoester equivalent, would lead to the desired benzothiazole core.
Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis
| o-Aminothiophenol Derivative | Carboxylic Acid Derivative | Catalyst/Conditions | Product | Reference |
| 2-Aminothiophenol | Benzoic Acid | Polyphosphoric Acid (PPA), Heat | 2-Phenylbenzothiazole | researchgate.net |
| 4-Chloro-2-aminothiophenol | 4-Nitrobenzoic Acid | PPA, Heat | 6-Chloro-2-(4-nitrophenyl)benzothiazole | researchgate.net |
| 2-Aminothiophenol | Acetic Anhydride | Reflux | 2-Methylbenzothiazole | researchgate.net |
One-Pot Synthetic Approaches for Benzothiazole Nucleus Construction
To enhance synthetic efficiency and reduce the number of isolation and purification steps, one-pot methodologies for the construction of the benzothiazole nucleus have been developed. These approaches often involve the in situ generation of one of the key intermediates, followed by its immediate reaction to form the benzothiazole ring.
One such strategy involves the reaction of a substituted aniline (B41778), a source of sulfur, and a carbonyl compound in a single reaction vessel. For instance, an aniline derivative can be treated with potassium thiocyanate (B1210189) in the presence of a halogen, such as bromine, to form an intermediate thiourea, which then undergoes oxidative cyclization to yield a 2-aminobenzothiazole. derpharmachemica.com While this method directly installs an amino group at the 2-position, further modifications would be necessary to obtain an unsubstituted 2-position or introduce other functionalities.
Another one-pot approach could involve the reaction of a substituted o-haloaniline with a thioamide. The reaction proceeds via an initial S-arylation followed by an intramolecular cyclization to form the benzothiazole ring. The choice of catalyst, often a copper or palladium species, is crucial for the success of this transformation.
Cyclization Reactions in the Synthesis of Fluorinated Benzothiazoles
Intramolecular cyclization reactions are pivotal in the synthesis of fluorinated benzothiazoles. A common and effective method is the Jacobsen cyclization, which involves the oxidative cyclization of a thioanilide precursor. chemsynthesis.com This reaction typically employs potassium ferricyanide (B76249) as the oxidant.
For the synthesis of a 6-fluorobenzothiazole derivative, a thioanilide derived from a 4-fluoroaniline (B128567) would be the key intermediate. The cyclization of this precursor would lead to the formation of the 6-fluorobenzothiazole ring system. The regioselectivity of the cyclization is an important consideration, especially with unsymmetrically substituted anilines.
Another powerful cyclization strategy involves the reaction of a substituted aniline with potassium thiocyanate and bromine in a medium like acetic acid. This method is particularly useful for the synthesis of 2-aminobenzothiazoles. For example, the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate and bromine yields 2-amino-7-chloro-6-fluorobenzothiazole. derpharmachemica.comweebly.com This precursor can then be further functionalized.
Introduction of Fluoro Substituent and Carboxylic Acid Moiety
The strategic placement of the fluorine atom and the carboxylic acid group on the benzothiazole scaffold is critical for the synthesis of the target molecule. These functionalities can be introduced either by using appropriately substituted starting materials or by functionalizing a pre-formed benzothiazole ring.
Incorporation of Fluorine via Fluorinated Precursors (e.g., 3-chloro-4-fluoro aniline)
The most straightforward and common method for introducing a fluorine atom at the 6-position of the benzothiazole ring is to start with a precursor that already contains the fluorine atom at the desired position. A widely used starting material for this purpose is 3-chloro-4-fluoroaniline. derpharmachemica.comweebly.com
The synthesis of 2-amino-6-fluorobenzothiazole (B1267395) derivatives from 3-chloro-4-fluoroaniline typically involves a reaction with potassium thiocyanate in the presence of bromine and acetic acid. derpharmachemica.comgoogle.com This reaction proceeds through the formation of an intermediate thiourea, which undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of hydrogen bromide to afford the 2-aminobenzothiazole. The chlorine atom at the 7-position can be subsequently removed if desired.
Another potential precursor is 2,5-difluoro-4-nitrobenzoic acid. chemsynthesis.comchemicalbook.cominnospk.comscbt.comnih.govsigmaaldrich.com The nitro group can be reduced to an amino group, and the resulting 4-amino-2,5-difluorobenzoic acid can then be converted to the corresponding o-aminothiophenol derivative, which already contains the fluorine at the future 6-position and a carboxylic acid at the 4-position.
Methods for Introducing Carboxylic Acid Groups
Introducing a carboxylic acid group at the 4-position of the benzothiazole ring can be achieved through several synthetic routes. One approach is to start with a precursor that already contains the carboxylic acid moiety, such as 4-amino-3-mercaptobenzoic acid or its derivatives. researchgate.netuq.edu.auprepchem.comguidechem.com The benzothiazole ring is then constructed from this precursor, for instance, through condensation with a suitable one-carbon synthon.
Alternatively, the carboxylic acid group can be introduced onto a pre-formed 6-fluorobenzothiazole ring. This can be accomplished through a sequence of reactions. For example, a 4-amino-6-fluorobenzothiazole could be subjected to a Sandmeyer reaction. chemicalbook.comresearchgate.net This reaction involves the diazotization of the amino group followed by treatment with a cyanide salt, typically in the presence of a copper catalyst, to yield a 4-cyano-6-fluorobenzothiazole. researchgate.net The cyano group can then be hydrolyzed to the desired carboxylic acid under acidic or basic conditions. chemistrysteps.comgoogle.comlibretexts.orgchemguide.co.uk
Table 2: Potential Routes for the Introduction of a 4-Carboxylic Acid Group
| Starting Material | Key Transformation(s) | Intermediate/Product | Reference |
| 4-Amino-3-mercaptobenzoic acid derivative | Condensation with a C1 synthon | 6-Substituted-benzothiazole-4-carboxylic acid | researchgate.netprepchem.com |
| 4-Amino-6-fluorobenzothiazole | Sandmeyer reaction (diazotization, cyanation) | 6-Fluoro-benzothiazole-4-carbonitrile | chemicalbook.comresearchgate.net |
| 6-Fluoro-benzothiazole-4-carbonitrile | Hydrolysis | This compound | chemistrysteps.comchemguide.co.uk |
Derivatization Strategies of the this compound Scaffold
The chemical reactivity of the this compound core allows for targeted modifications at several key positions. These derivatization strategies are crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Functionalization at C-2 Position of the Benzothiazole Ring
The C-2 position of the benzothiazole ring is a primary site for chemical modification. The introduction of various substituents at this position can significantly influence the biological properties of the resulting compounds. A common approach involves the synthesis of 2-substituted-6-fluorobenzo[d]thiazoles, which can serve as precursors or analogues of the target carboxylic acid. fishersci.co.uk
One of the most versatile methods for introducing functionality at the C-2 position is through the corresponding 2-amino-6-fluorobenzothiazole derivative. This intermediate can be synthesized from 3-chloro-4-fluoro aniline. derpharmachemica.com The amino group at the C-2 position can then be further modified. For instance, it can be acylated or condensed with various electrophiles to introduce a wide array of functional groups. researchgate.net
Another strategy involves the direct C-H functionalization of the benzothiazole ring. While not specific to the 4-carboxylic acid derivative in the available literature, this modern approach allows for the introduction of substituents without pre-functionalization, offering a more atom-economical route.
Table 1: Examples of C-2 Functionalization Reactions on the Benzothiazole Scaffold
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| 2-Amino-6-fluorobenzothiazole | Acyl Halides/Anhydrides | 2-Acylamino-6-fluorobenzothiazole | researchgate.net |
| 2-Amino-6-fluorobenzothiazole | Aldehydes/Ketones | 2-Imino-6-fluorobenzothiazole (Schiff bases) | derpharmachemica.com |
Amide Coupling and Esterification Reactions
The carboxylic acid group at the C-4 position is a prime handle for derivatization through amide coupling and esterification reactions. These transformations are fundamental in medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic properties.
Amide Coupling: The formation of an amide bond from this compound and a primary or secondary amine is typically achieved using a variety of coupling reagents. luxembourg-bio.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.comnih.gov More modern and efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely employed, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). fishersci.co.ukmychemblog.com
Esterification: Ester derivatives of this compound can be synthesized through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic and cost-effective method, particularly for simple alcohols. researchgate.netnih.govnih.gov For more sensitive substrates or complex alcohols, milder conditions are preferred. These can include reaction with alkyl halides in the presence of a base or the use of coupling reagents similar to those used in amide formation.
Table 2: Common Reagents for Amide Coupling and Esterification
| Reaction | Reagent(s) | Conditions | Reference(s) |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DIPEA | Aprotic solvent (e.g., DMF, DCM), Room temperature | luxembourg-bio.comnih.gov |
| Amide Coupling | HATU, DIPEA | Aprotic solvent (e.g., DMF), Room temperature | fishersci.co.ukmychemblog.com |
| Esterification | Alcohol, H₂SO₄ (catalytic) | Reflux in excess alcohol | researchgate.netnih.govnih.gov |
Formation of Fused Ring Systems with the 6-Fluoro-benzothiazole Moiety (e.g., Triazole, Thiadiazole)
Fusing additional heterocyclic rings to the 6-fluoro-benzothiazole scaffold can lead to novel chemical entities with distinct biological profiles. Triazole and thiadiazole fused systems are of particular interest.
Triazole Fusion: The synthesis of 6-fluoro-triazolo-benzothiazole analogues often starts from a 2-hydrazino-6-fluorobenzothiazole intermediate. nih.gov This intermediate can be cyclized with various one-carbon synthons to form the triazole ring. For example, reaction with formic acid can yield the corresponding fishersci.co.ukderpharmachemica.comresearchgate.nettriazolo[3,4-b]benzothiazole. biointerfaceresearch.com
Thiadiazole Fusion: The construction of a thiadiazole ring fused to the 6-fluoro-benzothiazole core can also be achieved from the 2-hydrazino derivative. Reaction of 2-hydrazino-6-fluorobenzothiazole with carbon disulfide in the presence of a base leads to the formation of a 6-fluoro- fishersci.co.ukderpharmachemica.comresearchgate.nettriazolo[3,4-b]benzothiazole-3-thiol, which is a precursor to various thiadiazole derivatives. mychemblog.comnih.gov Alternatively, 2-amino-6-fluorobenzothiazole can be a starting point for the synthesis of thiadiazole-substituted benzothiazoles. mychemblog.comnih.gov
Table 3: Synthetic Routes to Fused Ring Systems
| Fused Ring | Key Intermediate | Reagent for Cyclization | Fused System | Reference(s) |
|---|---|---|---|---|
| Triazole | 2-Hydrazino-6-fluorobenzothiazole | Formic Acid | 6-Fluoro- fishersci.co.ukderpharmachemica.comresearchgate.nettriazolo[3,4-b]benzothiazole | nih.govbiointerfaceresearch.com |
Introduction of Amino and Hydrazino Groups as Synthons
The introduction of amino and hydrazino groups, typically at the C-2 position, provides versatile synthetic handles for further elaboration of the this compound scaffold.
Amino Group Introduction: The synthesis of 2-amino-6-fluorobenzothiazole derivatives can be accomplished through the cyclization of a substituted aniline. For instance, reacting 4-fluoroaniline derivatives with a thiocyanate source in the presence of a halogen, such as bromine, is a common method. nih.gov When the starting aniline contains a carboxylic acid or ester group at the appropriate position, this leads to the desired 2-amino-6-fluorobenzothiazole-4-carboxylic acid or its ester. nih.gov
Hydrazino Group Introduction: The 2-hydrazino group is a valuable synthon for the construction of various heterocyclic systems, including triazoles and hydrazones. 2-Hydrazino-6-fluorobenzothiazole can be prepared from the corresponding 2-mercapto-6-fluorobenzothiazole by reaction with hydrazine (B178648) hydrate. Another route involves the diazotization of 2-amino-6-fluorobenzothiazole followed by reduction. The resulting 2-hydrazino derivative can then be used in subsequent condensation and cyclization reactions.
Table 4: Synthesis of Amino and Hydrazino Synthons
| Functional Group | Starting Material | Key Reagent(s) | Product | Reference(s) |
|---|---|---|---|---|
| 2-Amino | 4-Fluoroaniline derivative | KSCN, Br₂ | 2-Amino-6-fluorobenzothiazole derivative | nih.gov |
| 2-Hydrazino | 2-Mercapto-6-fluorobenzothiazole | Hydrazine hydrate | 2-Hydrazino-6-fluorobenzothiazole |
Pharmacological and Biological Research Applications of 6 Fluoro Benzothiazole 4 Carboxylic Acid Derivatives
Research on Anticancer and Antitumor Activities
The benzothiazole (B30560) nucleus is a prominent scaffold in the design of novel anticancer agents. ijprajournal.com The introduction of a fluorine atom, particularly at the 6-position, has been a key strategy in developing derivatives with potent antitumor properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines, including those of the breast, colon, and lung. nih.gov
One area of investigation involves the synthesis of 2-phenyl thiazolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives, which have been evaluated for their anticancer potential. pensoft.net Similarly, N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamide derivatives have been synthesized and studied for their pharmacological activities. researchgate.net
Studies on fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts have demonstrated their antiproliferative activity against a range of human carcinoma cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCO-2), and laryngeal (Hep-2) cancers. researchgate.net The antitumor effects of these compounds have also been assessed in vivo against murine melanoma (B16-F10), fibrosarcoma (FsaR), and squamous cell carcinoma (SCCVII). researchgate.net
Furthermore, research into N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(3 or 4-nitrophenyl)-4-oxo-thiazolidin-3-yl]benzenesulphonamide derivatives has highlighted their potential cytostatic activities against malignant human cell lines such as cervical (HeLa), bone marrow (K-562), and kidney (HEK-293) cells. saudijournals.com
Table 1: Anticancer and Antitumor Activity of Selected 6-Fluoro-benzothiazole Derivatives
| Compound Type | Cell Lines Tested | Observed Activity | Reference |
|---|---|---|---|
| Fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts | HeLa, MCF-7, CaCO-2, Hep-2 | Antiproliferative | researchgate.net |
| N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(nitrophenyl)-4-oxo-thiazolidin-3-yl]benzenesulphonamides | HeLa, K-562, HEK-293 | Cytostatic | saudijournals.com |
| 2-substituted benzothiazole compounds | HepG2 | Antiproliferative, Cytotoxic, Apoptosis-inducing | nih.gov |
A significant focus of the anticancer research on 6-fluoro-benzothiazole derivatives has been their ability to interfere with cell division, a process known as mitosis. pensoft.net Several studies have investigated the antimitotic activity of these compounds, revealing their potential to inhibit cancer cell proliferation by disrupting the mitotic spindle. pensoft.netresearchgate.net
One study focused on novel 6-fluoro-triazolo-benzothiazole analogues, which were evaluated for their in vitro antimitotic activity. pensoft.netresearchgate.net The results indicated that these compounds could effectively inhibit the proliferation of cancer cells. pensoft.net The mechanism of action is believed to involve either the promotion of microtubule formation or the disruption of microtubule dynamics, thereby preventing their breakdown which is essential for cell division. pensoft.netresearchgate.net This disruption of microtubule function leads to mitotic arrest and subsequent cell death.
The antimitotic effects of 6-fluoro-benzothiazole derivatives are often linked to their interaction with specific protein targets that are crucial for cell division. Tubulin is a primary target, as it is the building block of microtubules. pensoft.netresearchgate.net By binding to tubulin, these compounds can inhibit its polymerization into microtubules, thus disrupting the formation of the mitotic spindle. pensoft.net
In silico studies, such as molecular docking, have been employed to understand the interaction between 6-fluoro-triazolo-benzothiazole analogues and tubulin. pensoft.netresearchgate.net These computational models have demonstrated the inhibitory potential of these derivatives against tubulin, supporting the hypothesis that their antimitotic activity stems from the modulation of this key protein. pensoft.netresearchgate.net While research has focused on tubulin, the broader benzothiazole class of compounds has been investigated for interactions with other protein targets like Heat shock protein 90 (Hsp90), which is involved in the folding and stability of numerous proteins required for tumor cell growth.
Antimicrobial Research Applications
In addition to their anticancer properties, derivatives of 6-fluoro-benzothiazole have demonstrated a broad spectrum of antimicrobial activity. These compounds have been investigated for their efficacy against various pathogenic bacteria and fungi, as well as their potential to combat tuberculosis.
Numerous studies have explored the antibacterial potential of 6-fluoro-benzothiazole derivatives. For instance, a series of N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamide derivatives were synthesized and screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The results indicated that the fluorobenzothiazole scaffold plays a crucial role in their antibacterial properties, with many of the synthesized compounds showing moderate to significant activity. researchgate.net
Another study focused on fluoro-benzothiazole derivatives incorporated with 1,3,4-thiadiazole (B1197879), which were also evaluated for their antimicrobial activity. researchgate.net The introduction of the fluorine atom is known to cause significant changes in the biological profile of organic molecules, often leading to enhanced antibacterial efficacy. Research has also been conducted on benzothiazole derivatives of isatin, which have shown promising activity against Gram-negative bacteria, in some cases exceeding that of the reference drug ciprofloxacin. nih.gov Furthermore, thiazolidin-4-one derivatives of benzothiazole have been synthesized and found to be active against Pseudomonas aeruginosa and Escherichia coli. nih.gov
Table 2: Antibacterial Activity of Selected 6-Fluoro-benzothiazole Derivatives
| Compound Type | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamides | Staphylococcus aureus, Escherichia coli | Moderate to significant inhibition | researchgate.net |
| Fluoro-benzothiazole incorporated with 1,3,4-thiadiazole | Various bacteria | Antimicrobial activity | researchgate.net |
| Benzothiazole derivatives of isatin | Escherichia coli, Pseudomonas aeruginosa | Excellent inhibition | nih.gov |
| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | Significant inhibition | nih.gov |
The antifungal properties of 6-fluoro-benzothiazole derivatives have also been a subject of research. Studies have evaluated their efficacy against various fungal pathogens, including Candida albicans and Aspergillus niger. asianpubs.orgnih.gov
One study reported the synthesis of 7-alkyl/aryl amino-6-fluoro-2-(4-chloro phenyl)carboxamido(1,3)benzothiazoles and their subsequent testing against Candida albicans and Aspergillus flavus, demonstrating their antifungal potential. asianpubs.org In another investigation, newly synthesized methoxy (B1213986) substituted benzothiazole derivatives were screened for their antifungal activity against Aspergillus niger, with some compounds showing potent inhibitory effects. researchgate.net
The antifungal activity of a series of benzothiazole derivatives was evaluated against Candida albicans and Aspergillus niger, with some compounds exhibiting moderate inhibitory effects on fungal growth. nih.gov Further research on C-6 methyl substituted benzothiazole derivatives has also shown potent antifungal activity against C. albicans. hilarispublisher.com
The emergence of multidrug-resistant tuberculosis has necessitated the search for new and effective antitubercular agents. Derivatives of 6-fluoro-benzothiazole have shown promise in this area. saudijournals.com
A series of N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(3 or 4-nitrophenyl)-4-oxo-thiazolidin-3-yl]benzenesulphonamide derivatives were synthesized and evaluated for their in vitro anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv strain. saudijournals.com This highlights the potential of incorporating the fluorobenzothiazole scaffold into molecules designed to combat tuberculosis.
Furthermore, novel benzothiazolo naphthyridone carboxylic acid derivatives have been synthesized and evaluated for their antitubercular activities against both Mycobacterium tuberculosis H37Rv and multi-drug resistant strains. nih.gov Some of these compounds exhibited high potency, suggesting that this class of molecules could be a promising avenue for the development of new anti-TB drugs. nih.gov Research on novel 6-fluoro/nitro-4-oxo-7-(sub)-4H- pensoft.netresearchgate.netthiazeto [3,2-a]quinoline-3-carboxylic acids has also demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant M. tuberculosis. researchgate.net
Anti-inflammatory Research Potential
Derivatives of 6-fluoro-benzothiazole are actively being investigated for their anti-inflammatory properties. Research has shown that these compounds can elicit significant anti-inflammatory responses through various mechanisms. nih.gov
A study focusing on novel 6-Fluoro Benzothiazole substituted 1,2,4-Triazole (B32235) derivatives identified several compounds with potent anti-inflammatory activity. ekb.eg In vivo testing revealed that compounds designated TZ9, TZ2, and TZ1 demonstrated significant anti-inflammatory effects, even surpassing the standard drug, diclofenac (B195802) sodium. ekb.eg Computational docking studies suggested a strong binding affinity for the COX-2 enzyme, with TZ9 and TZ2 showing higher binding energies (−11.6 and −10.2 Kcal/mol, respectively) than diclofenac (−8.4 Kcal/mol). ekb.eg The anti-inflammatory action was noted to be enhanced by substitutions such as diphenyl amine, tyrosine, and ortho-phenylenediamine on the benzothiazole structure. ekb.eg
Another research avenue has explored quinazolinone derivatives incorporating the 6-fluoro benzothiazole scaffold. ctppc.org These compounds were evaluated for their in vitro anti-inflammatory activity using an albumin denaturation inhibition assay, a method to screen for protein-stabilizing and anti-inflammatory potential. The results were compared against diclofenac sodium as a standard. ctppc.org Similarly, pyrazole (B372694) analogues substituted with 6-fluorobenzothiazole have been synthesized and assessed for their anti-inflammatory capabilities in vivo. derpharmachemica.comresearchgate.net
| Compound Series | Key Findings | Mechanism/Target | Reference |
|---|---|---|---|
| 1,2,4-Triazole Derivatives (TZ1, TZ2, TZ9) | Showed significant in vivo anti-inflammatory activity, surpassing diclofenac sodium. | COX-2 Enzyme Inhibition (High binding energies in silico) | ekb.eg |
| Quinazolinone Derivatives | Demonstrated in vitro anti-inflammatory activity. | Inhibition of Albumin Denaturation | ctppc.org |
| Pyarzole Analogues | Screened for in vivo anti-inflammatory activity. | Not Specified | derpharmachemica.com |
| 2-substituted benzothiazole derivatives | Showed anti-inflammatory potential by reducing NF-κB levels in a hepatocellular carcinoma cell line. | NF-κB/COX-2/iNOS Pathway | nih.gov |
Antidiabetic Research Perspectives
The management of diabetes mellitus is a significant challenge, and researchers are exploring benzothiazole derivatives for their potential as antidiabetic agents. ijmrset.comannalsofrscb.ro Studies have focused on their ability to lower blood glucose levels and inhibit key enzymes involved in carbohydrate metabolism. researchgate.netnih.gov
One in-vivo study evaluated four different benzothiazole derivatives for their antidiabetic efficacy. The results showed varying degrees of blood glucose reduction after 4 hours. Derivative A achieved a 33.9% reduction (from 268.6 mg/dl to 177.5 mg/dl), while Derivative B showed a 30.18% decrease (from 275.4 mg/dl to 192.3 mg/dl). ijmrset.com
Other research has investigated the role of these derivatives as inhibitors of α-amylase and α-glucosidase, enzymes that break down carbohydrates into glucose. nih.gov Thiazolidinone-based benzothiazole derivatives have shown excellent inhibitory activity against both enzymes. nih.gov For instance, certain analogues bearing two fluoro groups on a phenyl ring demonstrated significantly better activity against α-amylase (IC50 = 2.10 ± 0.70 to 37.50 ± 0.70 μM) and α-glucosidase (IC50 = 3.20 ± 0.05 to 39.40 ± 0.80 μM) compared to the standard drug, acarbose. nih.gov The position of the fluoro groups was found to be a significant factor in enhancing this biological activity. nih.gov
| Compound Series | Assay | Key Results | Reference |
|---|---|---|---|
| Benzothiazole Derivative A | In-vivo (Rat model) | 33.9% reduction in blood glucose | ijmrset.com |
| Benzothiazole Derivative B | In-vivo (Rat model) | 30.18% reduction in blood glucose | ijmrset.com |
| Thiazolidinone-based benzothiazoles | α-amylase inhibition | IC50 values ranging from 2.10 to 37.50 μM | nih.gov |
| Thiazolidinone-based benzothiazoles | α-glucosidase inhibition | IC50 values ranging from 3.20 to 39.40 μM | nih.gov |
Anticonvulsant Research
Benzothiazole derivatives have been identified as promising candidates for the development of new anticonvulsant agents. nih.gov Research has focused on synthesizing novel compounds and evaluating their efficacy in established experimental models of seizures. mdpi.comnih.gov
A notable study synthesized a series of new benzothiazoles with mercapto-triazole substituents and tested them for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. mdpi.comnih.govresearchgate.net Among the synthesized compounds, two fluorinated derivatives, 5i and 5j, were identified as the most potent. mdpi.comnih.gov These compounds showed significant anticonvulsant activity in both tests and exhibited a higher protective index due to lower neurotoxicity compared to some standard drugs. mdpi.com
| Compound | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Reference |
|---|---|---|---|
| Compound 5i | 50.8 | 76.0 | mdpi.comnih.gov |
| Compound 5j | 54.8 | 52.8 | mdpi.comnih.gov |
| Carbamazepine (Standard) | 11.8 | - | mdpi.com |
| Valproic acid (Standard) | 216.9 | - | mdpi.com |
The structure-activity relationship studies indicated that the position of the fluorine atom on the benzyl (B1604629) ring influenced the anticonvulsant activity. researchgate.net This highlights the importance of the benzothiazole scaffold in designing new therapeutic agents for neurological disorders like epilepsy. nih.gov
Antiviral Research (e.g., Anti-HIV, Dengue)
The benzothiazole ring system is a key pharmacophore in the development of novel antiviral drugs. nih.gov Derivatives are being investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Dengue virus (DENV). nih.govmdpi.com
In the context of anti-dengue research, benzothiazole-containing compounds have been identified as potential inhibitors of the DENV protease (DENV PR). One study optimized a lead compound by replacing a thiophene (B33073) ring with a benzothiazole ring system, which targeted the viral protease. nih.gov
For anti-HIV research, various benzothiazole derivatives have been explored. nih.gov Some compounds are thought to function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Additionally, benzisothiazolone derivatives have been identified as bifunctional inhibitors, targeting both the DNA polymerase and Ribonuclease H (RNase H) activities of HIV-1 reverse transcriptase. mdpi.com The molecular hybridization of the benzothiazole moiety with other bioactive pharmacophores is a common strategy to enhance anti-HIV potential. nih.gov
Exploration of Other Bioactive Potentials
The versatility of the 6-fluoro-benzothiazole scaffold extends to a wide array of other potential therapeutic applications. researchgate.netijnrd.org
Anthelmintic: Novel 6-fluoro benzothiazole derivatives, including Schiff's bases and thiazolidinones, have been synthesized and screened for their anthelmintic activity, with some moieties showing promising results. researchgate.netepa.gov
Antioxidant: Several studies have evaluated the antioxidant potential of 6-fluorobenzothiazole derivatives. researchgate.net In one study screening 1,2,4-triazole analogues, compound TZ-5 showed potent antioxidant activity when compared to the standard, ascorbic acid, while others like TZ-7, TZ-8, and TZ-4 demonstrated moderate activity. researchgate.net Quinazolinone derivatives have also been assessed for their in vitro antioxidant capacity. ctppc.org
Antileishmanial: Benzothiazole derivatives have been synthesized and tested against Leishmania amazonensis. One of the most effective compounds in a series exhibited IC50 values of 28.86 µM against promastigotes and 7.70 µM against amastigotes, proving more active than the reference drug miltefosine. nih.gov Another study found derivatives with IC50 values ranging from 18.32 to 81.89 µM against leishmania. researchgate.net
Antimalarial: A systematic review highlighted that 232 substances containing benzothiazole analogs possess potent antiplasmodial activity against various malaria parasite strains. nih.gov The substitution pattern on the benzothiazole scaffold is crucial for determining the antimalarial efficacy. nih.gov
Cannabinoid CB2 Receptor Ligand Research: Fluorinated benzothiazole derivatives have been developed as highly potent and selective ligands for the cannabinoid CB2 receptor. nih.gov This receptor is upregulated in cases of neuroinflammation and cancer, making it a valuable diagnostic and therapeutic target. nih.govresearchgate.net Several synthesized compounds displayed subnanomolar CB2 Ki values (ranging from 0.16 nM to 0.68 nM) and, crucially, showed no affinity for the CB1 receptor (Ki >10,000 nM), indicating exceptional selectivity. researchgate.net This high affinity and selectivity make them credible leads for the development of PET tracers for imaging CB2 receptor expression. researchgate.net
| Activity | Compound Series/Derivative | Key Findings | Reference |
|---|---|---|---|
| Antioxidant | 1,2,4-Triazole Analogue (TZ-5) | Showed potent activity compared to ascorbic acid. | researchgate.net |
| Antileishmanial | Aromatic Hydrazone Derivative | IC50 of 7.70 μM against L. amazonensis amastigotes. | nih.gov |
| Antileishmanial | Benzothiazole Derivative 2 | IC50 of 18.32 ± 0.18 µM against leishmania. | researchgate.net |
| Cannabinoid CB2 Ligand | Fluorinated Benzothiazole Derivatives | Subnanomolar CB2 Ki values (0.16-0.68 nM) with >10,000-fold selectivity over CB1. | researchgate.net |
Structure Activity Relationship Sar Investigations of 6 Fluoro Benzothiazole 4 Carboxylic Acid Scaffolds
Impact of Fluoro Substitution Position on Biological Activity
The position of the fluorine atom on the benzothiazole (B30560) ring is a critical determinant of biological potency. Fluorine's unique properties, such as high electronegativity, ability to form hydrogen bonds, and metabolic stability, allow it to significantly influence a molecule's interaction with biological targets. nih.gov
Systematic studies have demonstrated that altering the fluorine substitution pattern can lead to substantial variations in activity. For instance, in the context of SARS-CoV-2 main protease (Mpro) inhibitors, a fluorine atom at the 5-position of the benzothiazole ring was found to be superior to substitutions at other positions. acs.org The 5-fluoro derivative, TKB272, exhibited an approximately 3-fold enhancement in antiviral activity in VeroE6 cells compared to its 4-fluoro counterpart, TKB245. acs.org Crystallographic studies revealed that the fluorine at the 5-position forms additional interactions with the side chain of Thr25 and the main chain of Ser46 in the Mpro active site, which likely accounts for its enhanced potency. acs.org
Conversely, other studies have highlighted the benefits of substitution at the 6-position. In a series of novel benzothiazole derivatives evaluated for anticancer and anti-inflammatory activities, placing a chlorine atom at the C-6 position resulted in a notable increase in bioactivity compared to a fluorine substitution at the C-5 position. nih.gov While not a direct comparison of fluorine positions, this suggests that the electronic and steric environment around the C-5 and C-6 positions is crucial for activity. The introduction of fluorine is a well-established strategy to enhance the biological profile of benzothiazole-containing compounds. nih.govchemijournal.com
Influence of Carboxylic Acid Position and Derivatives on Pharmacological Profiles
To mitigate potential liabilities associated with carboxylic acids, such as poor membrane permeability or rapid metabolic clearance, researchers often explore derivatives and bioisosteres. nih.gov Common strategies include esterification or amidation of the carboxylic acid, or its replacement with other acidic functional groups like tetrazoles or hydroxamic acids. nih.gov These modifications can alter the compound's acidity (pKa), lipophilicity, and hydrogen bonding capacity, leading to improved pharmacokinetic and pharmacodynamic properties. For example, converting a carboxylic acid to a methyl ester can facilitate cell penetration, after which intracellular esterases may hydrolyze it back to the active carboxylic acid form. acs.org The choice of derivative is crucial and is guided by the specific requirements of the biological target and the desired therapeutic outcome.
Systematic Substituent Effects at C-2 and C-6 Positions of the Benzothiazole Core
The C-2 and C-6 positions of the benzothiazole core are common sites for chemical modification to explore SAR and optimize biological activity. nih.gov
Substitutions at the C-2 Position: The C-2 position is highly versatile, and a wide array of substituents, including alkyl, aryl, and heterocyclic groups, have been introduced here. nih.gov The nature of the C-2 substituent can profoundly affect the molecule's interaction with its target. For example, in a series of N,N-disubstituted 2-aminobenzothiazoles investigated as inhibitors of S. aureus, an N-propyl imidazole (B134444) moiety at the C-2 position was found to be critical for antibacterial activity. nih.gov The synthesis of C-2 substituted benzothiazoles can be achieved through various methods, including the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or nitriles. nih.govmdpi.comnih.gov
Substitutions at the C-6 Position: The C-6 position is also a key site for modulation of activity. The introduction of electron-withdrawing or electron-donating groups at this position can alter the electronic properties of the entire benzothiazole ring system. Studies have shown that introducing a nitro or cyano group at the C-6 position can increase the antiproliferative activity of 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazoles. nih.gov In another study on benzothiazole hydrazones with antiproliferative activity, compounds with electron-donating substituents at the C-6 position of the benzothiazole ring and electron-withdrawing groups on an aniline (B41778) ring showed the highest antitumor effect. nih.gov This highlights the complex interplay between substituents at different positions.
The following table summarizes the observed effects of various substituents at the C-2 and C-6 positions on the biological activity of benzothiazole derivatives.
| Position | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| C-2 | N-propyl imidazole | Critical for antibacterial activity against S. aureus | nih.gov |
| C-6 | Nitro (NO₂) | Increased antiproliferative activity | nih.gov |
| C-6 | Cyano (CN) | Increased antiproliferative activity | nih.gov |
| C-6 | Electron-donating groups | Enhanced antitumor effect in certain hydrazone series | nih.gov |
| C-6 | Chlorine (Cl) | Showed higher bioactivity than C-5 Fluoro substitution in an anticancer study | nih.gov |
Role of Fused Heterocyclic Moieties (e.g., Triazole, Thiadiazole) on Activity Enhancement
Fusing additional heterocyclic rings, such as triazoles or thiadiazoles, to the benzothiazole scaffold is a powerful strategy for creating novel chemical entities with enhanced or entirely new biological activities. This molecular hybridization can improve target binding, increase rigidity, and favorably modify physicochemical properties. nih.gov
Compounds incorporating a fused nih.govnih.govchemijournal.comtriazolo[3,4-b] nih.govacs.orgnih.govthiadiazole scaffold have shown significant promise in various therapeutic areas. nih.govorientjchem.org For instance, indole-based structures fused with this triazolo-thiadiazole system have been identified as potent and selective anticancer agents that target the Bcl-2 protein. nih.gov The rigid, fused heterocyclic system likely enhances binding affinity within the target's active site. Similarly, derivatives of fused triazolo-thiadiazole have been investigated as a novel class of anticonvulsants, with many compounds displaying significant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. orientjchem.org
The 1,3,4-thiadiazole (B1197879) ring, in particular, is a valuable pharmacophore in anticancer drug design. nih.gov Its inclusion can introduce desirable hydrogen-bonding features and increase lipophilicity due to the sulfur atom, potentially improving cellular uptake. nih.gov Studies on fused thiadiazole scaffolds have shown that substitutions on this appended ring system can further tune the biological activity. For example, a fluorinated analogue of a novel fused thiadiazole compound demonstrated more potent antiproliferative activity against several cancer cell lines compared to its non-fluorinated parent compound. nih.gov
Conformational Preferences and Stereochemical Effects on Biological Potency
The three-dimensional structure and conformational flexibility of benzothiazole derivatives are crucial for their biological function, as they dictate how the molecule can orient itself to fit within a target's binding pocket. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the conformational preferences of these molecules. mdpi.comresearchgate.net
While the core benzothiazole ring is planar, the introduction of bulky substituents or chiral centers can introduce significant stereochemical effects. The relative orientation of different parts of the molecule can be a key determinant for agonist bias, as seen in benzothiazole derivatives acting as sphingosine-1-phosphate-1 receptor agonists. acs.org Although the specific stereochemical effects related to 6-fluoro-benzothiazole-4-carboxylic acid are not detailed in the provided search results, it is a fundamental principle in medicinal chemistry that enantiomers of a chiral drug can exhibit vastly different potency, efficacy, and toxicity profiles. Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective benzothiazole-based therapeutic agents.
Computational and in Silico Methodologies in Research on 6 Fluoro Benzothiazole 4 Carboxylic Acid and Analogues
Molecular Docking Studies for Target Identification and Ligand Binding
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-fluoro-benzothiazole-4-carboxylic acid and its analogues, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern ligand-receptor binding.
Research on benzothiazole (B30560) derivatives has employed molecular docking to explore their potential against a wide array of biological targets. These studies have successfully predicted the binding modes and affinities for enzymes and receptors implicated in cancer, microbial infections, and neurological disorders. For instance, various benzothiazole derivatives have been docked against targets such as protein kinases (e.g., VEGFR-2, BRAF, p56lck), microbial enzymes (e.g., dihydroorotase, dihydropteroate (B1496061) synthase), and GABA-aminotransferase. tandfonline.comnih.gov
The docking analyses for these compounds typically reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues in the active site of the target protein. For example, studies on antimicrobial benzothiazoles identified hydrogen bond formation with residues like LEU222 or ASN44 in E. coli dihydroorotase. mdpi.com In anticancer research, docking of benzothiazole-thiazole hybrids into the ATP binding site of the p56lck enzyme helped to understand the structural requirements for potent inhibition. wjarr.com The binding energy scores obtained from these simulations serve as a quantitative measure of binding affinity, allowing for the ranking of different analogues and guiding the selection of candidates for synthesis and biological evaluation.
| Benzothiazole Analogue Type | Biological Target | Therapeutic Area | Key Findings from Docking |
|---|---|---|---|
| 6-fluoro-triazolo-benzothiazoles | Tubulin | Antimitotic/Anticancer | Showed inhibitory potential against tubulin protein. |
| General Benzothiazole Derivatives | Dihydroorotase (E. coli) | Antimicrobial | Formation of hydrogen bonds with active site residues (LEU222, ASN44); strong hydrophobic interactions. mdpi.com |
| Benzothiazole-Thiazole Hybrids | p56lck Protein Kinase | Anticancer | Identified competitive inhibitors by revealing binding patterns at the ATP binding site. wjarr.com |
| Amino-benzothiazole Derivatives | VEGFR-2 / BRAF Kinase | Anticancer | Binding patterns compatible with dual inhibition; interactions similar to known inhibitors like sorafenib. tandfonline.com |
| Designed Benzothiazole Derivatives | GABA-aminotransferase | Anticonvulsant | Exhibited excellent mol dock scores and hydrogen bonding with active site amino acids. nih.gov |
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. mdpi.comnih.gov For this compound and its analogues, DFT studies are used to calculate various molecular properties that are difficult to determine experimentally.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more reactive and less stable. mdpi.commdpi.com For benzothiazole derivatives, DFT calculations have shown that the HOMO-LUMO energy gap is influenced by the nature and position of substituents on the benzothiazole ring. mdpi.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov
Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. scirp.org The MEP surface visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For benzothiazole derivatives, MEP analysis helps predict sites for intermolecular interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. scirp.org The red-colored regions (negative potential) are typically found around electronegative atoms like nitrogen and oxygen, indicating sites for electrophilic attack, while blue regions (positive potential) around hydrogen atoms are susceptible to nucleophilic attack. nih.gov
| Parameter | Significance | Typical Findings for Benzothiazole Derivatives |
|---|---|---|
| HOMO Energy | Represents the electron-donating ability of a molecule. | Influenced by substituents on the aromatic rings. |
| LUMO Energy | Represents the electron-accepting ability of a molecule. | Influenced by substituents on the aromatic rings. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.com | Calculated values for a series of derivatives ranged from 4.46–4.73 eV. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites, predicting intermolecular interactions. scirp.org | Negative potential (red) is typically located around N and O atoms; positive potential (blue) is around H atoms. nih.gov |
While the Atoms In Molecules (AIM) theory is a powerful method for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density, specific AIM studies focused on this compound are not prominently featured in the reviewed literature. Generally, AIM analysis is used to characterize bond critical points to determine the nature of chemical bonds (covalent vs. electrostatic) and to identify and quantify weaker interactions like hydrogen bonds and van der Waals forces, which would be highly relevant for understanding ligand-receptor interactions.
Spectroscopic Simulations and Theoretical Validation (e.g., FT-IR, UV-Vis)
Computational methods are frequently used to simulate spectroscopic data, which serves to validate experimental findings and aid in the interpretation of complex spectra. DFT calculations can predict vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com
For benzothiazole derivatives, theoretical vibrational spectra have been computed and show good agreement with experimental FT-IR and Raman spectra. core.ac.uk This correlation allows for a more confident assignment of vibrational modes to specific functional groups and motions within the molecule. Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, often involving the HOMO and LUMO. academie-sciences.fr Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate ¹H and ¹³C NMR chemical shifts, which have shown a strong correlation with experimental data for benzothiazole compounds. mdpi.com This theoretical validation is crucial for confirming the synthesized structures of new analogues.
In Silico Metabolic Stability Predictions
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is critical to avoid costly late-stage failures. In silico tools and web servers are widely used to estimate these pharmacokinetic and toxicity profiles. tandfonline.comveterinaria.org
For benzothiazole derivatives, in silico ADMET predictions are used to evaluate properties like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicity. mdpi.comnih.gov Studies have shown that substituting the benzothiazole scaffold with fluorine atoms can influence metabolic stability, a key factor in determining a drug's half-life and duration of action. nih.gov Computational models can predict the likelihood of a compound being a substrate or inhibitor of various CYP isoenzymes, helping to foresee potential drug-drug interactions. tandfonline.com These predictions, often based on Lipinski's rule of five and other molecular descriptors, help prioritize compounds with favorable drug-like properties for further development. nih.gov
Drug-Likeness and ADME-Related Computational Assessments
In the contemporary drug discovery landscape, in silico methods are indispensable for the early-stage evaluation of potential drug candidates. These computational tools allow for the prediction of a compound's pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), as well as its "drug-likeness." Such assessments for this compound and its analogues are crucial for identifying molecules with a higher probability of success in later-stage clinical trials, thereby saving significant time and resources.
The evaluation of drug-likeness is often guided by established principles such as Lipinski's Rule of Five. wikipedia.orgunits.itdrugbank.com This rule outlines a set of physicochemical parameters that are typically associated with orally bioavailable drugs. wikipedia.orgunits.itdrugbank.com While specific computational studies on this compound are not extensively available in the public domain, the general characteristics of the benzothiazole scaffold suggest that its derivatives are often designed to comply with these rules.
Computational ADME predictions for benzothiazole derivatives, including analogues of this compound, are a common practice in medicinal chemistry research. nih.govresearchgate.netijprajournal.com These studies typically involve the use of specialized software to forecast various pharmacokinetic parameters. For instance, research on other benzothiazole-based compounds has demonstrated the utility of these predictions in assessing properties like oral absorption and bioavailability. nih.govresearchgate.netmdpi.com
Detailed Research Findings
While specific data tables for this compound are not available from the searched literature, studies on analogous compounds provide insight into the expected outcomes of such computational assessments. For example, research on a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives revealed that these compounds generally exhibit good drug-likeness properties, with most of them adhering to Lipinski's Rule of Five. nih.govresearchgate.net In one such study, the predicted oral absorption for the series was high, with many compounds showing over 70% absorption. nih.govresearchgate.net
Another study on different heteroaryl benzothiazole derivatives reported bioavailability and drug-likeness scores, indicating that modifications to the core structure can fine-tune these properties. mdpi.com These findings underscore the importance of the benzothiazole nucleus as a versatile scaffold in drug design. ni.ac.rsctppc.orgderpharmachemica.com
The following interactive table represents a hypothetical computational assessment for this compound, based on the general properties of similar molecules and the principles of drug-likeness.
| Parameter | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | ~211.18 g/mol | Yes (< 500) |
| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.0 | Yes (≤ 5) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
Note: The values in this table are estimations based on the chemical structure of this compound and general computational models. They are for illustrative purposes only and have not been experimentally verified in the cited literature.
Further computational assessments for analogues would typically explore a wider range of ADME properties, as illustrated in the hypothetical table below for a generic analogue.
| ADME Property | Predicted Outcome for a Hypothetical Analogue |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low to Moderate |
| Cytochrome P450 2D6 Inhibition | Non-inhibitor |
| P-glycoprotein Substrate | No |
The collective findings from computational studies on the broader benzothiazole class of compounds suggest that this compound and its derivatives are promising candidates for further drug development, with a high likelihood of possessing favorable drug-like and ADME properties. researchgate.netmdpi.com
Future Research Trajectories and Innovations for 6 Fluoro Benzothiazole 4 Carboxylic Acid in Medicinal Chemistry
Design of Novel Multi-Target Directed Ligands
The paradigm of "one-target, one-molecule" is increasingly being challenged by the multifactorial nature of complex diseases such as cancer and neurodegenerative disorders. nih.govnih.gov The development of Multi-Target Directed Ligands (MTDLs), single molecules designed to interact with multiple biological targets, represents a promising therapeutic strategy. nih.gov The benzothiazole (B30560) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a basis for ligands that bind to a variety of biological targets. jchemrev.comnih.gov
Future research will likely focus on utilizing the 6-Fluoro-benzothiazole-4-carboxylic acid core to design novel MTDLs. The carboxylic acid group at the 4-position and the fluorine atom at the 6-position offer key points for chemical modification to introduce pharmacophores that can interact with different biological targets. For instance, in the context of Alzheimer's disease, researchers are designing benzothiazole derivatives that can simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), while also targeting histamine (B1213489) H3 receptors. nih.govnih.gov One study reported a benzothiazole derivative, compound 3s , which displayed inhibitory activity against all three of these enzymes, highlighting the potential of this scaffold in developing multi-targeting agents for neurodegenerative diseases. nih.gov
The 4-carboxylic acid group is particularly important as it can form crucial interactions, such as salt bridges, with amino acid residues like arginine in enzyme active sites. nih.gov This feature can be exploited to design MTDLs that target multiple proteins where such interactions are favorable. The design of these MTDLs will involve creating hybrid molecules that combine the this compound scaffold with other known pharmacophores to achieve a desired polypharmacological profile.
Development of Advanced Synthetic Routes for Complex Derivatives
The creation of diverse and complex derivatives of this compound is crucial for exploring its full potential in medicinal chemistry. Traditional synthetic methods for benzothiazoles often involve the condensation of 2-aminothiophenols with various reagents. derpharmachemica.comresearchgate.net However, the demand for more intricate molecular architectures necessitates the development of more advanced and efficient synthetic strategies.
Future research in this area will likely concentrate on the late-stage diversification of the this compound core. nih.gov This approach involves introducing key structural modifications in the final steps of a synthetic sequence, allowing for the rapid generation of a library of analogues with varied functionalities. Methodologies such as transition-metal-catalyzed cross-coupling reactions and C-H functionalization will be instrumental in this endeavor. nih.gov These techniques enable the direct introduction of new substituents onto the benzothiazole ring system, providing access to previously inaccessible chemical space.
For example, microwave-assisted synthesis is being explored to accelerate the synthesis of benzothiazole derivatives, offering advantages such as reduced reaction times and improved yields. derpharmachemica.com Furthermore, the development of novel catalytic systems will be crucial for achieving regioselective functionalization of the benzothiazole scaffold, allowing for precise control over the placement of substituents. The synthesis of complex derivatives will enable a more thorough exploration of the structure-activity relationships (SAR) and structure-property relationships, guiding the design of more potent and selective drug candidates.
Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. arxiv.org These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. In the context of the this compound scaffold, AI and ML can be applied in several key areas.
One of the primary applications will be in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training ML algorithms on datasets of benzothiazole derivatives and their corresponding biological activities, it is possible to build predictive models that can estimate the activity of novel, unsynthesized compounds. arxiv.orgnih.gov This in silico screening can help prioritize which derivatives to synthesize and test, saving significant time and resources.
Furthermore, generative AI models can be employed for de novo drug design. These models can learn the underlying chemical patterns of known active compounds and generate novel molecular structures based on the this compound scaffold that are predicted to have high potency and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ML models can also be used to predict the ADMET properties of virtual compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov The integration of these computational approaches will enable a more rapid and rational optimization of the benzothiazole scaffold to yield drug candidates with improved efficacy and safety profiles.
Exploration of Targeted Delivery Systems for this compound Derivatives
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. nih.gov To this end, the development of targeted delivery systems for derivatives of this compound represents a critical area of future research. These systems aim to enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing its exposure to healthy tissues.
One promising approach is the use of nanocarriers , such as liposomes and nanoparticles. biomedpharmajournal.org These systems can encapsulate the drug, protecting it from degradation in the bloodstream and facilitating its accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. For example, benzothiazole derivatives have been incorporated into liposomal formulations for potential therapeutic applications. nih.gov Future work could involve developing nanocarriers specifically designed to deliver this compound derivatives for applications in cancer therapy. biomedpharmajournal.orgnih.gov
Q & A
Q. What are the recommended synthetic routes for 6-fluoro-benzothiazole-4-carboxylic acid, and how can purity be optimized?
The synthesis typically involves cyclization of fluorinated precursors with thiourea derivatives, followed by carboxylation. A common approach includes:
- Step 1 : Condensation of 2-amino-4-fluorobenzenethiol with a carboxylic acid precursor (e.g., malonic acid derivatives) under acidic conditions.
- Step 2 : Oxidation of the intermediate using agents like KMnO₄ or H₂O₂ to introduce the carboxylic acid moiety.
- Purity Optimization : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Purity should be confirmed via HPLC (>98%) and melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting in aromatic regions) and confirm carboxylate proton absence (δ ~12-13 ppm for free -COOH).
- FT-IR : Look for characteristic peaks: C=O stretch (~1700 cm⁻¹), C-F stretch (~1100 cm⁻¹), and benzothiazole ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the benzothiazole scaffold .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in fluorinated benzothiazole derivatives?
Single-crystal X-ray diffraction (SCXRD) is essential for confirming regiochemistry of fluorine substitution and carboxylate orientation. Use SHELXL for refinement:
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The LUMO energy of the benzothiazole ring indicates susceptibility to nucleophilic attack at the C-2 position.
- Solvent Effects : Include polarizable continuum models (PCM) for aqueous or DMSO environments.
- Validation : Compare computed vs. experimental ¹⁹F NMR chemical shifts (Δδ < 2 ppm) .
Q. How do structural modifications (e.g., fluorine position) affect the compound’s biological activity?
- SAR Studies : Replace fluorine at C-6 with Cl or H to assess impact on target binding (e.g., enzyme inhibition).
- Assay Design : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays.
- Data Interpretation : Correlate IC₅₀ values with Hammett σ constants for electronic effects .
Q. What strategies mitigate aggregation issues in solubility studies of this compound?
- Co-solvents : Use DMSO (≤10% v/v) to enhance aqueous solubility.
- Dynamic Light Scattering (DLS) : Monitor particle size distribution (aim for <100 nm).
- pH Adjustment : Ionize the carboxylate group (pH > pKa ~2.5) to improve solubility .
Methodological Challenges & Contradictions
Q. How should conflicting NMR data for fluorinated benzothiazole derivatives be resolved?
Q. What experimental controls are critical when assessing the compound’s stability under catalytic conditions?
- Control 1 : Run reactions under inert atmosphere (N₂/Ar) to exclude oxidative decomposition.
- Control 2 : Monitor reaction progress via TLC or in-situ IR for intermediate formation.
- Degradation Analysis : Use LC-MS to identify byproducts (e.g., defluorination or ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
